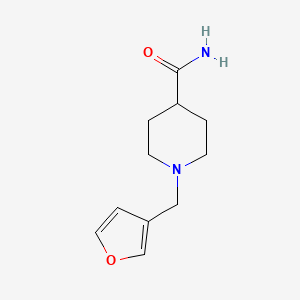

1-(Furan-3-ylmethyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Furan-3-ylmethyl)piperidine-4-carboxamide is a compound that features a piperidine ring substituted with a furan-3-ylmethyl group and a carboxamide group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is also notable for its presence in various bioactive molecules .

Méthodes De Préparation

The synthesis of 1-(Furan-3-ylmethyl)piperidine-4-carboxamide can be achieved through several routes. One common method involves the condensation of a carboxylic acid with an amine in the presence of a coupling reagent such as TiCl4 . This reaction typically occurs in pyridine at elevated temperatures (around 85°C) and yields the desired amide product with high purity . Industrial production methods often involve similar condensation reactions but may utilize different catalysts or solvents to optimize yield and scalability .

Analyse Des Réactions Chimiques

1-(Furan-3-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydride (NaH) . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(Furan-3-ylmethyl)piperidine-4-carboxamide has been studied for its potential antiviral activity, particularly against human coronaviruses . It has shown promising results in inhibiting the replication of various coronavirus strains, including SARS-CoV-2, in vitro . . The compound’s unique structure allows it to interact with multiple biological targets, making it a valuable candidate for drug development.

Mécanisme D'action

The mechanism of action of 1-(Furan-3-ylmethyl)piperidine-4-carboxamide involves its interaction with viral proteins, inhibiting their function and preventing viral replication . The compound targets specific enzymes and proteins essential for the virus’s life cycle, thereby reducing the viral load in infected cells . In cancer research, piperidine derivatives have been shown to modulate various signaling pathways, including STAT-3, NF-κB, and PI3K/Akt, leading to apoptosis and inhibition of cancer cell proliferation .

Comparaison Avec Des Composés Similaires

1-(Furan-3-ylmethyl)piperidine-4-carboxamide can be compared to other piperidine derivatives and furan-containing compounds. Similar compounds include:

Piperidine-4-carboxamide: Lacks the furan-3-ylmethyl group but shares the piperidine and carboxamide moieties.

Furan-2-carboxamide: Contains the furan ring and carboxamide group but lacks the piperidine ring.

Spiropiperidines: Feature a spirocyclic structure with a piperidine ring fused to another ring system.

The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and potential therapeutic applications .

Activité Biologique

1-(Furan-3-ylmethyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, backed by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a furan-3-ylmethyl group and a carboxamide functional group. The structural formula can be represented as follows:

This compound is notable for its unique combination of a furan ring and a piperidine structure, which contributes to its distinct biological properties.

Antiviral Properties

Recent studies have highlighted the antiviral activity of this compound. It has been shown to interact with viral proteins, inhibiting their function and preventing viral replication. This mechanism positions it as a potential candidate for developing antiviral therapeutics .

Dopamine Reuptake Inhibition

The compound has also been identified as a potent dopamine reuptake inhibitor. This activity suggests potential applications in treating neurological disorders such as depression and schizophrenia, where dopamine dysregulation is often implicated .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Piperidine-4-carboxamide | Lacks furan moiety | Moderate activity in various assays |

| Furan-2-carboxamide | Contains furan but lacks piperidine | Limited biological data available |

| Spiropiperidines | Spirocyclic structure with piperidine | Varied biological activities including analgesic |

The unique combination of the furan ring and piperidine structure in this compound enhances its potential therapeutic applications compared to the simpler derivatives listed above.

The mechanism through which this compound exerts its biological effects primarily involves modulation of neurotransmitter systems and inhibition of viral replication pathways. Specifically, it appears to inhibit the reuptake of dopamine by interacting with dopamine transporters, which could lead to increased dopaminergic signaling in the brain .

Case Studies

Several research studies have explored the biological activity of compounds similar to this compound:

- Antiviral Efficacy : A study demonstrated that structurally related compounds exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), suggesting that this compound may have similar potential .

- Dopamine Modulation : Research on related piperidine derivatives showed their effectiveness as dopamine reuptake inhibitors, with implications for treating mood disorders .

Propriétés

IUPAC Name |

1-(furan-3-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c12-11(14)10-1-4-13(5-2-10)7-9-3-6-15-8-9/h3,6,8,10H,1-2,4-5,7H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFVQSDOPWAAMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.